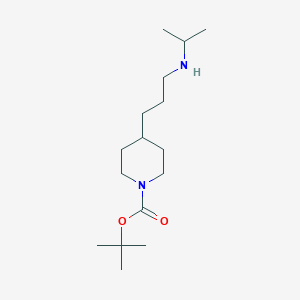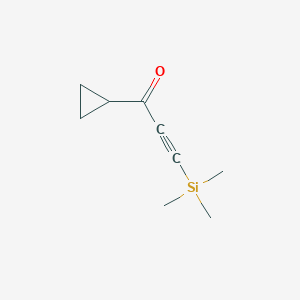
1-cyclopropyl-3-(triMethylsilyl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H14OSi. It is characterized by the presence of a cyclopropyl group, a trimethylsilyl group, and a propynone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one typically involves the reaction of cyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of various derivatives.
Addition: The compound can undergo addition reactions with halogens or hydrogen halides to form dihalides or haloalkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one involves its reactivity towards various chemical reagents. The cyclopropyl and trimethylsilyl groups influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one can be compared with similar compounds such as:
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but lacks the cyclopropyl group, affecting its chemical behavior and uses.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-one: The presence of a phenyl group instead of a cyclopropyl group results in different electronic and steric effects.
These comparisons highlight the unique features of this compound, particularly its combination of cyclopropyl and trimethylsilyl groups, which confer distinct reactivity and applications.
Properties
CAS No. |
192314-99-1 |
|---|---|
Molecular Formula |
C9H14OSi |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-cyclopropyl-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)7-6-9(10)8-4-5-8/h8H,4-5H2,1-3H3 |
InChI Key |
NGRARKOMVDNGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
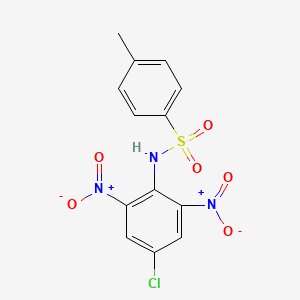
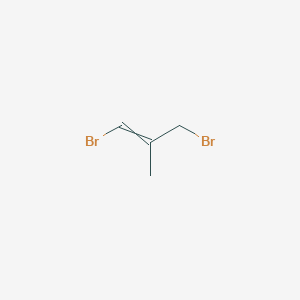
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)

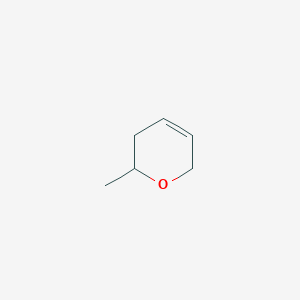
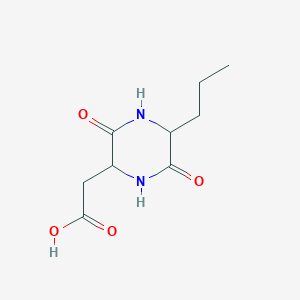
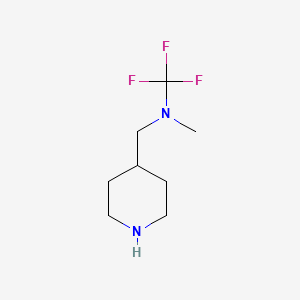
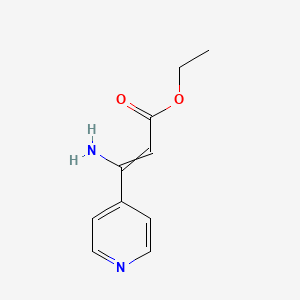
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
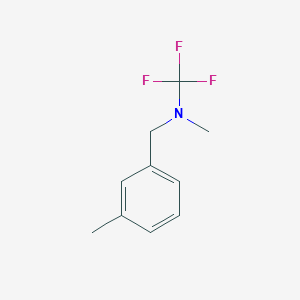
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)

